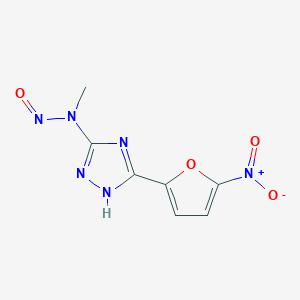
s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- is a heterocyclic compound containing a triazole ring, a nitroso group, and a nitrofuryl group.
Vorbereitungsmethoden
The synthesis of s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- involves multiple steps. The triazole ring is typically formed through cyclization reactions involving hydrazines and nitriles. The nitroso group is introduced via nitrosation reactions, while the nitrofuryl group is added through nitration reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for treating infections and cancer
Wirkmechanismus
The mechanism of action of s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- involves its interaction with various molecular targets. The nitroso and nitro groups can form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Known for its antifungal properties and used in drugs like fluconazole.
3-Nitro-1,2,4-triazol-5-one (NTO): Used as a high-energy material with applications in explosives.
3-Amino-s-triazole: Used as a plant growth regulator and herbicide. The uniqueness of s-Triazole, 5-(N-methyl-N-nitroso)amino-3-(5-nitro-2-furyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
41735-28-8 |
|---|---|
Molekularformel |
C7H6N6O4 |
Molekulargewicht |
238.16 g/mol |
IUPAC-Name |
N-methyl-N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]nitrous amide |
InChI |
InChI=1S/C7H6N6O4/c1-12(11-14)7-8-6(9-10-7)4-2-3-5(17-4)13(15)16/h2-3H,1H3,(H,8,9,10) |
InChI-Schlüssel |
NDFVNCVUUGNYJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




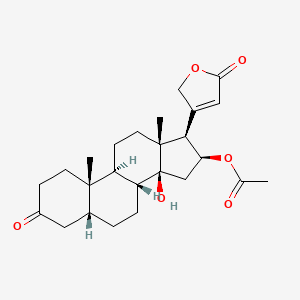
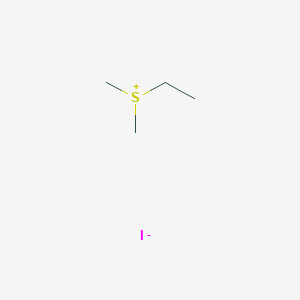
![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)


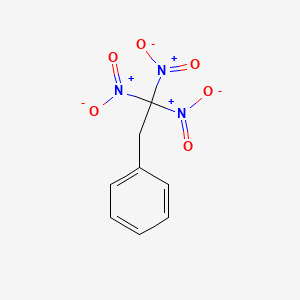
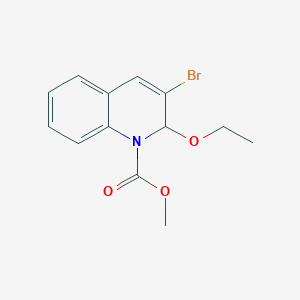


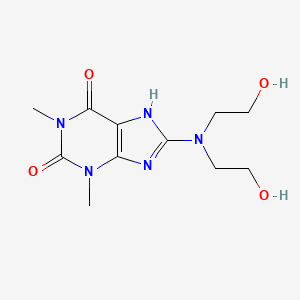

![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
